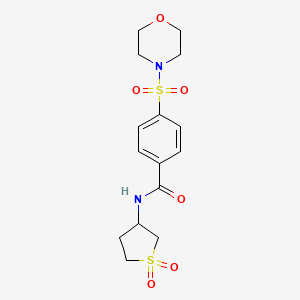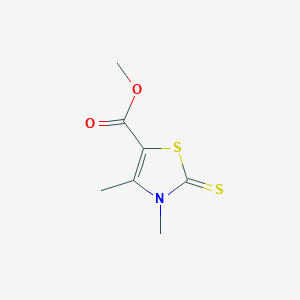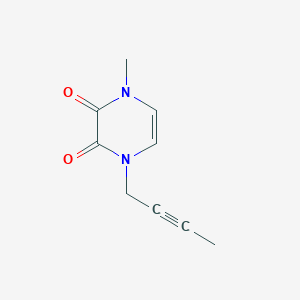
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the sources I found .Scientific Research Applications
Antifungal Activity
- Research on derivatives of N-(Morpholinothiocarbonyl) benzamide, a structurally related compound, has demonstrated antifungal properties. Specifically, these derivatives have shown effectiveness against pathogens responsible for significant plant diseases such as Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb (Zhou Weiqun et al., 2005).
Carbonic Anhydrase Inhibition
- Compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, have been studied as inhibitors of carbonic anhydrase isoenzymes, demonstrating nanomolar inhibition concentrations (C. Supuran et al., 2013).
Pharmaceutical Compositions
- Derivatives of (2-morpholinylmethyl)benzamide have been explored for their potential in pharmaceutical compositions, particularly in conditions involving decreased gastric emptying (Liang-Jie Zhang, 2009).
Antioxidant and Enzyme Inhibition
- Sulfonamides incorporating morpholine, a component of this compound, have shown moderate antioxidant properties and effectiveness in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, relevant to diseases like Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).
Lanthanides Coordination Compounds
- Research on N-(diphenylphosphoryl)benzamide, another related compound, has been used to synthesize new lanthanide coordination compounds, important in the field of materials science and luminescence studies (N. Kariaka et al., 2014).
Radiolabelling
- Derivatives like 4-Iodo-N-(2-morpholinoethyl)benzamide have been explored for radiolabelling, demonstrating potential applications in nuclear medicine (C. Tsopelas, 1999).
Antiproliferative Activity
- m-(4-Morpholinyl-1,3,5-triazin-2-yl)benzamides have been shown to possess antiproliferative activity against various cancer cell lines, indicating potential applications in cancer treatment (Xiao-meng Wang et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c18-15(16-13-5-10-24(19,20)11-13)12-1-3-14(4-2-12)25(21,22)17-6-8-23-9-7-17/h1-4,13H,5-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLCIWWCHWWZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2565013.png)


![4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2565018.png)
![N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2565019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B2565020.png)
![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)


![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)

![N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2565036.png)